

In Vitro Pharmacological Profiling of 4-Phenoxyphenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxyphenethylamine

Cat. No.: B055889

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Introduction:

4-Phenoxyphenethylamine is a substituted phenethylamine derivative. While specific in vitro pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other well-characterized phenethylamines allows for a predictive profiling approach. This technical guide outlines the expected in vitro pharmacological characterization of **4-Phenoxyphenethylamine**, based on the known activities of related compounds. The primary molecular targets for phenethylamines include serotonin (5-HT) receptors, adrenergic receptors, dopamine receptors, and monoamine transporters. A comprehensive in vitro profiling would involve assessing the binding affinity and functional activity of **4-Phenoxyphenethylamine** at these targets.

Data Presentation: Predicted Pharmacological Profile

Based on the pharmacology of structurally related phenethylamines, the following tables summarize the expected targets for **4-Phenoxyphenethylamine** and the type of data that would be generated from in vitro assays.^{[1][2][3][4][5][6]}

Table 1: Predicted Receptor and Transporter Binding Affinities (K_i) of **4-Phenoxyphenethylamine**

Target	Predicted Affinity (Ki) Range	Rationale based on Analogs
Serotonin Receptors		
5-HT2A	High to Moderate (nM range)	Primary target for many psychedelic phenethylamines. [1] [2] [3] [4]
5-HT2C	Moderate to High (nM range)	Often shows significant affinity alongside 5-HT2A. [1] [2] [3] [4]
5-HT1A	Low to Moderate (nM to μ M range)	Generally lower affinity compared to 5-HT2 subtypes. [1] [2] [4] [5]
5-HT2B	Moderate to Low (nM to μ M range)	Activity at this receptor is a key safety consideration.
Adrenergic Receptors		
α 1A	Low to Moderate (μ M range)	Some phenethylamines show affinity for adrenergic receptors. [1]
α 2A	Low to Moderate (μ M range)	Interaction with these receptors can modulate stimulant effects. [1]
β -Adrenergic Subtypes	Low (μ M range)	Generally not a primary target for this class of compounds. [7]
Dopamine Receptors		
D2	Low (μ M range)	Typically exhibits weak affinity. [1]
Monoamine Transporters		
SERT (Serotonin)	Low (μ M range)	Phenethylamines are generally poor inhibitors of SERT.

DAT (Dopamine)	Low to Moderate (μM range)	Some derivatives can inhibit dopamine reuptake.[8][9][10]
NET (Norepinephrine)	Low (μM range)	Typically exhibits weak affinity.
Trace Amine-Associated Receptor		
TAAR1	Moderate to High (nM to μM range)	A key receptor for endogenous trace amines and related compounds.[1][11][12]

Table 2: Predicted Functional Activity (EC50/IC50) of **4-Phenoxyphenethylamine**

Target	Assay Type	Predicted Activity (EC50/IC50) Range	Rationale based on Analogs
Serotonin Receptors			
5-HT2A	Gq-mediated IP1 accumulation or Ca ²⁺ mobilization	Potent to Moderate Agonist (nM to μM range)	The primary mechanism of action for psychedelic phenethylamines.[1][3][4]
5-HT2C	Gq-mediated IP1 accumulation or Ca ²⁺ mobilization	Agonist/Partial Agonist (nM to μM range)	Often mirrors activity at 5-HT2A.[1][3][4]
5-HT1A	Gi-mediated cAMP inhibition	Weak Agonist/Partial Agonist (μM range)	Consistent with lower binding affinity.
Monoamine Transporters			
DAT	[3H]Dopamine Uptake Inhibition	Weak Inhibitor (μM range)	Some phenethylamines show weak inhibition of dopamine transport.[8][9][10]
TAAR1	Gs-mediated cAMP accumulation	Agonist (nM to μM range)	Phenethylamines are known agonists at this receptor.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro pharmacological profiling of novel compounds. The following are standard protocols for key experiments.

Radioligand Binding Assays

These assays determine the binding affinity (K_i) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

General Protocol:

- Cell Culture and Membrane Preparation:
 - HEK-293 or CHO cells stably expressing the human receptor or transporter of interest are cultured to confluency.
 - Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
 - The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
- Binding Assay:
 - In a 96-well plate, cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT_{2A} receptors) and a range of concentrations of the test compound (**4-Phenoxyphenethylamine**).
 - Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
 - The mixture is incubated to allow for binding equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis:
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

- The K_i value is calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the binding of a compound to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

a) Gq-Coupled Receptor Activation (e.g., 5-HT_{2A}, 5-HT_{2C}): Calcium Mobilization Assay

- Cell Culture and Dye Loading:
 - Cells expressing the receptor of interest are seeded into 96-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
- Compound Addition and Signal Detection:
 - The plate is placed in a fluorescence plate reader (e.g., FLIPR).
 - A baseline fluorescence reading is taken before the addition of various concentrations of the test compound.
 - Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.
- Data Analysis:
 - The maximum fluorescence response is determined for each concentration of the test compound.
 - EC₅₀ values (the concentration of the compound that produces 50% of the maximal response) are calculated using a sigmoidal dose-response curve.

b) Gs/Gi-Coupled Receptor Activation (e.g., TAAR1, 5-HT_{1A}): cAMP Assay

- Cell Culture and Stimulation:
 - Cells expressing the Gs- or Gi-coupled receptor are plated in 96-well plates.
 - For Gi-coupled receptors, cells are pre-treated with forskolin to stimulate cAMP production.
 - Cells are then incubated with varying concentrations of the test compound.
- cAMP Measurement:
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Data Analysis:
 - For Gs-coupled receptors, EC50 values for cAMP production are determined.
 - For Gi-coupled receptors, IC50 values for the inhibition of forskolin-stimulated cAMP production are calculated.

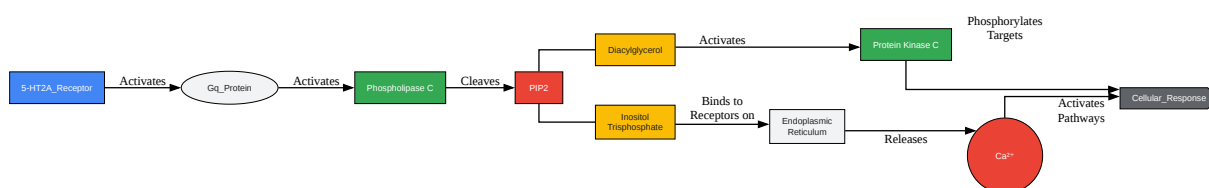
c) Monoamine Transporter Uptake Assay (e.g., DAT)[9]

- Cell Culture:
 - HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured in 24-well plates.[9]
- Uptake Assay:[9]
 - Cells are washed with an uptake buffer.
 - The cells are then incubated with the test compound at various concentrations.
 - A radiolabeled substrate, such as [3H]-dopamine, is added, and the uptake is allowed to proceed for a short period.[9]

- Uptake is terminated by washing the cells with ice-cold buffer.
- Detection and Analysis:
 - Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
 - IC50 values for the inhibition of dopamine uptake are determined by non-linear regression.

Mandatory Visualizations

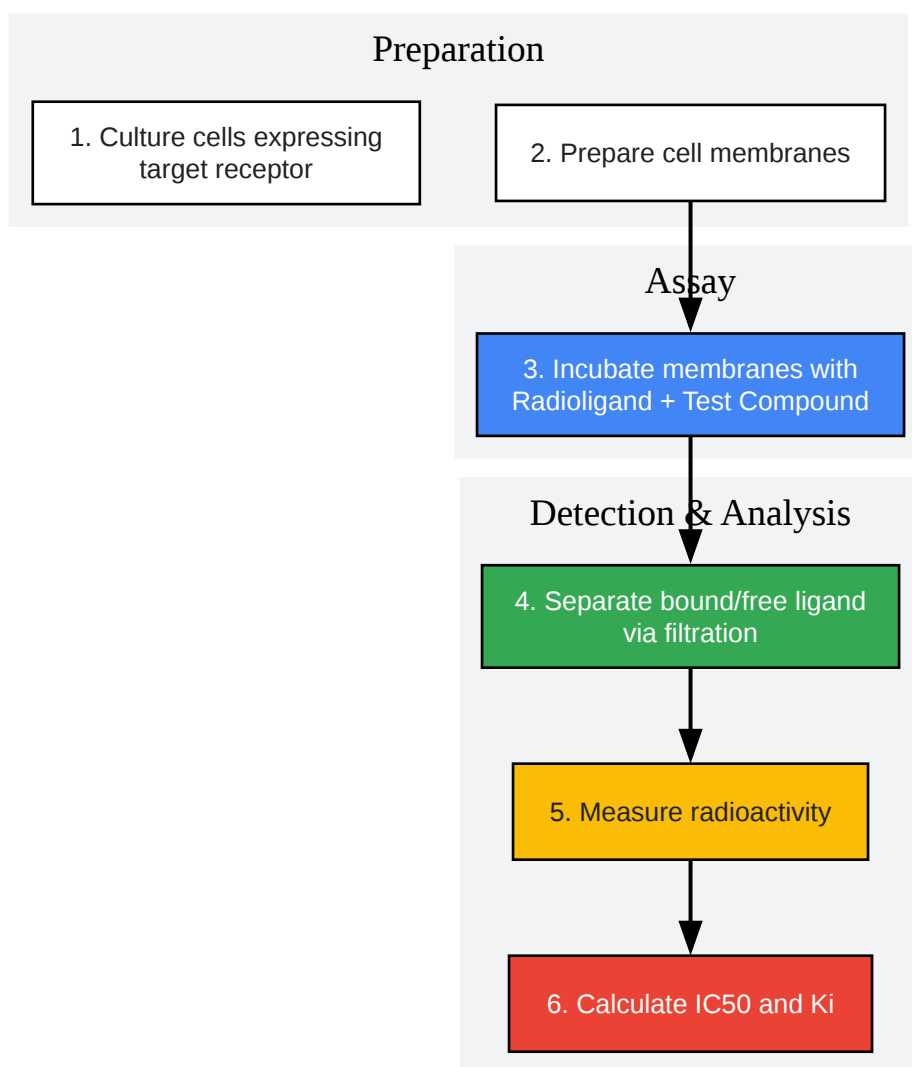
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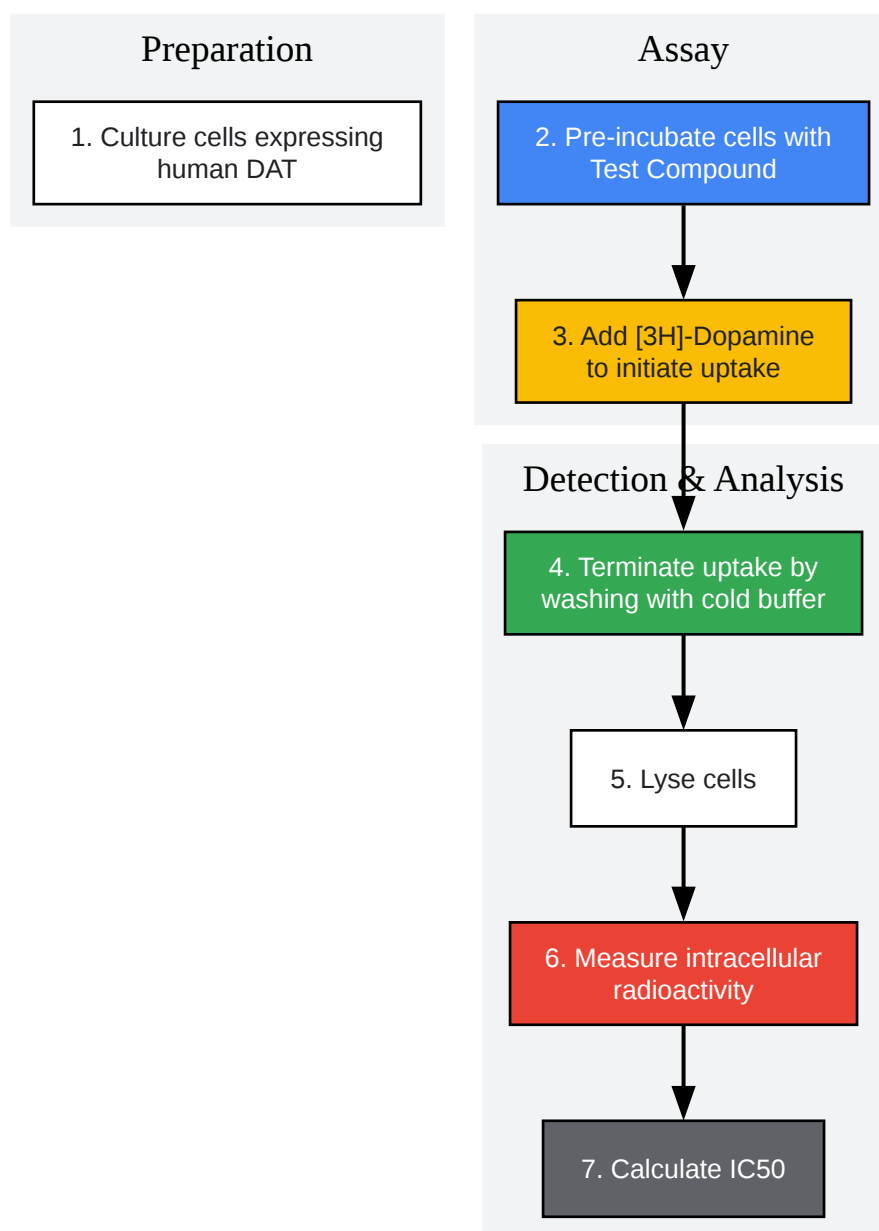
Caption: Predicted 5-HT2A Receptor Activation Pathway for **4-Phenoxyphenethylamine**.

Experimental Workflows



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Caption: Workflow for a Radioligand Binding Assay.



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Caption: Workflow for a Dopamine Transporter Uptake Assay.

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